molecular formula C10H10FNO4 B3090255 Ethyl 2-(4-fluoro-2-nitrophenyl)acetate CAS No. 1209007-72-6

Ethyl 2-(4-fluoro-2-nitrophenyl)acetate

Cat. No.: B3090255
CAS No.: 1209007-72-6
M. Wt: 227.19 g/mol
InChI Key: WZJVOVVGHUMGBD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoro-2-nitrophenyl)acetate: is an organic compound with the molecular formula C10H10FNO4 and a molecular weight of 227.19 g/mol . It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluoro and a nitro group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-fluoro-2-nitrophenyl)acetate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the reaction of 4-fluoro-2-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-fluoro-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(4-fluoro-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluoro-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 2-(4-fluoro-2-nitrophenyl)acetate can be compared with other similar compounds such as:

  • Ethyl 2-(4-chloro-2-nitrophenyl)acetate
  • Ethyl 2-(4-bromo-2-nitrophenyl)acetate
  • Ethyl 2-(4-iodo-2-nitrophenyl)acetate

Uniqueness: The presence of the fluoro group in this compound imparts unique properties such as increased metabolic stability and altered electronic effects compared to its chloro, bromo, and iodo analogs.

Biological Activity

Ethyl 2-(4-fluoro-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

  • Chemical Structure : this compound has the molecular formula C10H10FNO4C_{10}H_{10}FNO_4 and a molecular weight of 227.19 g/mol.
  • CAS Number : 1209007-72-6

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125 - 0.25 μg/mL
Escherichia coli1 - 4 μg/mL
Klebsiella pneumoniae1 - 4 μg/mL
Acinetobacter baumannii<0.03125 - 0.25 μg/mL

The compound's mechanism involves interaction with bacterial topoisomerases, which are crucial for DNA replication and transcription, leading to cell death in susceptible strains .

2. Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit various cancer cell lines.

Case Study : A derivative of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 5 µM. The compound's action is believed to involve the induction of apoptosis through the activation of caspase pathways.

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against specific viruses.

Virus Type Activity Observed
Influenza virusModerate inhibition
Herpes Simplex Virus (HSV)Significant antiviral activity

Some derivatives have shown promising results in inhibiting viral replication, suggesting their potential as therapeutic agents in viral infections .

The biological activity of this compound is influenced by its structural components:

  • Fluoro Group : Enhances metabolic stability and affects electronic properties, improving binding affinity to biological targets.
  • Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties.

Compound Name Structural Features Unique Aspects
Ethyl 2-(4-chloro-2-nitrophenyl)acetateChlorine substitutionDifferent reactivity profile
Ethyl 2-(3-fluoro-4-nitrophenyl)acetateFluorine at a different positionVarying electronic effects
Ethyl 3-(4-fluoronitrophenyl)acetateNitro group at position threePotentially different biological activities

The presence of the fluoro group in this compound imparts unique properties compared to its chloro and bromo analogs, making it a valuable building block for further medicinal chemistry applications.

Properties

IUPAC Name

ethyl 2-(4-fluoro-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJVOVVGHUMGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate

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